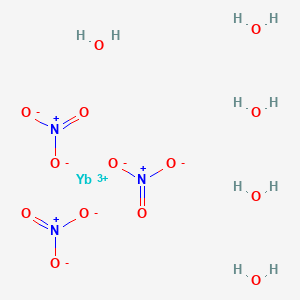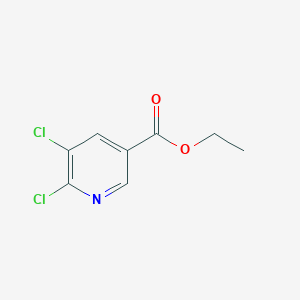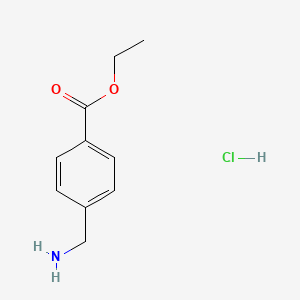
Ytterbium(III) nitrate pentahydrate
Overview
Description
Ytterbium(III) nitrate pentahydrate is an inorganic compound composed of ytterbium, nitrogen, oxygen, and five molecules of water. It is a white, odorless, crystalline solid that is highly soluble in water and other polar solvents. This compound is a common reagent used in a variety of laboratory experiments, as well as in the production of other compounds. It is also used as a catalyst in organic synthesis reactions.
Scientific Research Applications
Antioxidation and DNA-Binding Studies
A study conducted by Huilu Wu et al. (2015) synthesized a ytterbium(III) complex with bis(N-salicylidene)-3-oxapentane-1,5-diamine, demonstrating its ability to bind with calf thymus DNA via a groove binding mechanism. This complex exhibited significant antioxidative activities, indicating its potential in biochemical applications related to DNA interaction and antioxidation (Wu et al., 2015).
Catalysis and Chemical Reactions
Ytterbium(III) complexes have been shown to catalyze various chemical reactions. For instance, ytterbium(III) complexes with homoazacalix[n]arenes have been synthesized, revealing their potential as catalysts in chemical syntheses due to the unique structural coordination with ytterbium(III) nitrate (Thuéry et al., 2000). Another study by T. Parac‐Vogt et al. (2004) demonstrated the use of ytterbium(III) complexes as catalysts for the nitration of toluene, showcasing the efficiency of ytterbium in facilitating electrophilic substitution reactions (Parac‐Vogt et al., 2004).
Material Science and Nanotechnology
In the field of material science, ytterbium(III) nitrate has been utilized as a dopant to enhance the properties of materials. For example, ytterbium-doped zinc oxide films have shown altered optical properties and decreased energy band gaps, making them suitable for applications in solar energy and photovoltaics (Ikhioya et al., 2021). Another study focused on the synthesis of Erbium and Ytterbium codoped Lu2O3 nanolayers on SiO2 microspheres for potential use in optical devices due to their enhanced luminescent properties (Barrera et al., 2011).
Advanced Imaging and Sensing
Ytterbium(III) compounds have also been explored for advanced imaging and sensing applications. For instance, ytterbium nanocolloids have been developed for selective and quantitative "multicolor" spectral CT imaging, providing a novel approach to molecular imaging that distinguishes metal-rich contrast agents based on their unique X-ray K-edge energy signature (Pan et al., 2012).
Mechanism of Action
Target of Action
Ytterbium(III) nitrate pentahydrate is primarily used as a catalyst in organic synthesis reactions . It promotes electron transfer between molecules, facilitating various chemical reactions .
Mode of Action
The exact mode of action of this compound remains elusive. It is believed to act as a catalyst, promoting electron transfer between molecules in organic synthesis reactions . This electron transfer is crucial for the progression of many chemical reactions.
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it can be used as a precursor to synthesize Er–Mn: Yb 3 Al 5 O 12 (YbAG) nanocrystals by nonaqueous sol–gel method . Yb 3+ –Mn 2+ dimer sensitization significantly enhances the green upconversion emissions . It can also be used to synthesize CaTiO 3:Yb 3+, Er 3+ nanoparticles by coprecipitation method .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could influence its bioavailability.
Result of Action
The use of this compound in the synthesis of various compounds results in products with unique properties. For example, Yb 3+ –Mn 2+ dimer sensitization significantly enhances the green upconversion emissions . These nanoparticles are used in the optical monitoring of mineralization and demineralization of bone scaffolds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms superhydrophobic ceramic coating by using Solution Precursor Plasma Spray . The efficacy and stability of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
properties
IUPAC Name |
ytterbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.5H2O.Yb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPWXFTXDPBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N3O14Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583445 | |
| Record name | Ytterbium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35725-34-9 | |
| Record name | Ytterbium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)



![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)



![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

